molecular formula C24H33N3O6 B12790050 Ampha-AM toxin I CAS No. 87105-10-0

Ampha-AM toxin I

Cat. No.: B12790050
CAS No.: 87105-10-0
M. Wt: 459.5 g/mol
InChI Key: HIZFOBQMHOLKJR-UHFFFAOYSA-N
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Description

Ampha-AM toxin I is a host-specific phytotoxin produced by the fungus Alternaria mali, which is responsible for apple leaf spot disease. This compound is a cyclic depsipeptide consisting of unique amino acids and an alpha-hydroxy acid. It selectively induces veinal necrosis on the leaves of disease-susceptible apple cultivars .

Properties

CAS No.

87105-10-0

Molecular Formula

C24H33N3O6

Molecular Weight

459.5 g/mol

IUPAC Name

9-[4-(4-methoxyphenyl)butyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C24H33N3O6/c1-14(2)20-23(30)27-19(9-7-6-8-17-10-12-18(32-5)13-11-17)22(29)25-15(3)21(28)26-16(4)24(31)33-20/h10-14,16,19-20H,3,6-9H2,1-2,4-5H3,(H,25,29)(H,26,28)(H,27,30)

InChI Key

HIZFOBQMHOLKJR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampha-AM toxin I can be synthesized using the Fmoc-based solid-phase method for the synthesis of linear depsipeptides. The cyclization of these linear depsipeptides is achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . This method is efficient and rapid, allowing for the preparation of both AM-toxins and their analogs.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the solid-phase synthesis method mentioned above could be adapted for large-scale production. This would involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ampha-AM toxin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as esters, secondary amides, and aromatic ethers .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ampha-AM toxin I has several scientific research applications:

Mechanism of Action

Ampha-AM toxin I exerts its effects by targeting the plasma membrane and chloroplasts of susceptible apple cultivars. It causes modifications in the plasma membrane, leading to increased electrolyte leakage. Additionally, it disrupts the chloroplast function by inhibiting photosynthetic CO2 fixation . These actions result in veinal necrosis and overall leaf damage.

Comparison with Similar Compounds

Q & A

Q. What experimental approaches are recommended for identifying the primary molecular targets of Ampha-AM toxin I?

To determine the mechanism of action, researchers should combine in vitro electrophysiological assays (e.g., patch-clamp studies on ion channels) with in silico molecular docking simulations. For example, voltage-gated sodium or potassium channels are common targets for neurotoxic peptides. Structural homology modeling using tools like SWISS-MODEL or AlphaFold can predict binding sites, followed by functional validation via competitive binding assays .

Q. How can researchers standardize toxicity assays for this compound across different laboratory settings?

Use a tiered approach:

  • Primary screening : Cell viability assays (e.g., MTT or lactate dehydrogenase release) with standardized toxin concentrations (e.g., 1–100 nM).
  • Secondary validation : Ex vivo tissue models (e.g., rodent hippocampal slices) to assess neurotoxicity.
  • Quality control : Include positive controls (e.g., known ion channel blockers) and report EC₅₀ values with 95% confidence intervals. Ensure inter-laboratory reproducibility by adhering to protocols from journals like Reviews in Analytical Chemistry .

Q. What are the critical steps for isolating and purifying this compound from natural sources?

  • Extraction : Use reversed-phase solid-phase extraction (RP-SPE) with C18 columns.
  • Purification : Multi-step HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water).
  • Characterization : Validate purity via MALDI-TOF mass spectrometry and NMR spectroscopy. Document protocols in alignment with Beilstein Journal of Organic Chemistry guidelines for compound characterization .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be systematically resolved?

Apply a meta-analysis framework:

  • Data harmonization : Normalize datasets using metrics like % inhibition relative to controls.
  • Bias assessment : Use tools like ToxRTool to evaluate study quality (e.g., test substance identification, dose-response documentation) .
  • Multivariate regression : Identify confounding variables (e.g., cell line heterogeneity, incubation time). Publish findings with transparent statistical reporting as per Briefings in Bioinformatics standards .

Q. What advanced structural biology techniques are suitable for elucidating this compound’s conformational dynamics?

  • Cryo-EM : Resolve toxin-channel complexes at near-atomic resolution.
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model toxin flexibility in lipid bilayers.
  • Synchrotron radiation circular dichroism (SR-CD) : Probe secondary structure changes under physiological conditions. Reference methodologies from Reviews in Analytical Chemistry for reproducibility .

Q. How can multi-omics integration improve understanding of this compound’s systemic effects?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, ion transport).
  • Proteomics : TMT-labeled LC-MS/MS to quantify toxin-induced protein expression changes.
  • Data fusion : Apply weighted gene co-expression network analysis (WGCNA) to link molecular signatures to phenotypic outcomes. Use venominformatics pipelines for toxin-specific annotation .

Q. What experimental designs minimize off-target effects in in vivo models exposed to this compound?

  • Dose optimization : Conduct pilot studies to establish the NOAEL (no-observed-adverse-effect level).
  • Tissue-specific delivery : Use convection-enhanced delivery (CED) for CNS studies to bypass systemic exposure.
  • Control strategies : Include sham-operated animals and toxin-neutralizing antibodies. Document methods in line with Beilstein Journal of Organic Chemistry’s supplementary data requirements .

Methodological Best Practices

Q. How should researchers address variability in toxin batch potency?

  • Batch validation : Quantify potency via LC-MS peak integration and in vitro bioassays.
  • Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. lyophilized).
  • Reporting : Disclose batch-specific EC₅₀ values and purity metrics in all publications, as emphasized in Reviews in Analytical Chemistry .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

  • Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism.
  • Uncertainty quantification : Report bootstrap-resampled confidence intervals for IC₅₀ values.
  • Sensitivity analysis : Evaluate robustness to outliers via Cook’s distance. Follow Extended Essay Guide criteria for data transparency .

Q. How can researchers ensure analytical validity in high-throughput screens for toxin derivatives?

  • Assay multiplexing : Combine fluorescence polarization and SPR (surface plasmon resonance) to cross-validate hits.
  • False-positive mitigation : Use counter-screens with unrelated targets (e.g., GPCRs).
  • Data standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for public deposition, as outlined in bioinformatics frameworks .

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